molecular formula C11H17N3O2S2 B2765302 N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 1448050-71-2

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No. B2765302
CAS RN: 1448050-71-2
M. Wt: 287.4
InChI Key: SEBSJAYSGYLPMD-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to exhibit significant biological activity, making it an interesting target for drug development.

Scientific Research Applications

Antibacterial Activity

“N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide” and its derivatives have shown significant promise in the field of antibacterial research. These compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria . The unique structure of the thiazole ring, combined with the sulfonamide group, contributes to their effectiveness. This makes them valuable candidates for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Anti-Inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them potential therapeutic agents for treating inflammation-related disorders . The compounds can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2), which are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This application is particularly relevant for designing new drugs with fewer side effects than current NSAIDs.

Analgesic Effects

Thiazole derivatives have also been explored for their analgesic effects, providing pain relief without the addictive properties of opioids . This is crucial for pain management, especially for chronic conditions where long-term medication is required. The development of non-addictive analgesics is a significant step forward in pharmaceutical research.

Anticancer Activity

Research has indicated that thiazole derivatives can play a role in cancer treatment by targeting various pathways involved in cancer cell proliferation . Their ability to modulate signaling pathways and potentially inhibit tumor growth makes them interesting candidates for further research in oncology.

Antifungal Activity

The structural complexity of thiazole derivatives gives them the potential to combat fungal infections . With the increasing incidence of antifungal resistance, there is a pressing need for new antifungal agents. Thiazole derivatives could provide a new avenue for antifungal drug development.

Anti-Tuberculous Activity

Given the global health burden of tuberculosis, thiazole derivatives that exhibit anti-tuberculous activity represent a significant advancement . They offer a potential for the development of new treatments that could be more effective against drug-resistant strains of Mycobacterium tuberculosis.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c15-18(16,10-1-2-10)13-9-3-6-14(7-4-9)11-12-5-8-17-11/h5,8-10,13H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSJAYSGYLPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclopropanesulfonamide

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